molecular formula C13H23N5O4S B2423122 N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide CAS No. 2034516-42-0

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide

Cat. No.: B2423122
CAS No.: 2034516-42-0
M. Wt: 345.42
InChI Key: PFCSGUABCCYUIY-UHFFFAOYSA-N
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Description

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that have a wide range of applications in various fields, including agriculture, pharmaceuticals, and materials science

Properties

IUPAC Name

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O4S/c1-3-4-9-23(19,20)14-10-11-15-12(17-13(16-11)21-2)18-5-7-22-8-6-18/h14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCSGUABCCYUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCC1=NC(=NC(=N1)OC)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide typically involves the reaction of 4-methoxy-6-morpholino-1,3,5-triazine with butane-1-sulfonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to facilitate the formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction: The triazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: The compound can react with carboxylic acids and amines to form amides and esters.

Common reagents used in these reactions include sodium carbonate, dioxane, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens, leading to their death . The triazine ring structure allows for strong binding to these targets, disrupting their normal function.

Comparison with Similar Compounds

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide can be compared with other triazine derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide is a synthetic compound that belongs to the class of sulfonamides. This compound features a unique structural framework that includes a triazine moiety, a morpholino group, and a butane sulfonamide component. Its biological activity has garnered interest in medicinal chemistry due to its potential applications in targeting various diseases, particularly cancer.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N5O3S. The compound's structure allows for interactions with biological targets, which is critical for its pharmacological effects.

PropertyValue
Molecular FormulaC15H19N5O3S
Molecular Weight349.4 g/mol
CAS Number2035017-94-6
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in tumor growth and survival. The sulfonamide group is known for its antibacterial properties, which may also extend to antitumor activity by inhibiting carbonic anhydrases (CAs), particularly CA IX and XII, which are overexpressed in various cancers.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects on cancer cell lines. For instance:

  • Cell Viability Assays : In studies involving human osteosarcoma cell lines (MG-63), compounds with similar structures demonstrated concentration-dependent inhibition of cell viability. The compound's effectiveness was compared against established drugs like azacitidine (AZM), showing superior or comparable results under hypoxic conditions .

Inhibition of Carbonic Anhydrases

The compound has been noted for its potential as a CA inhibitor. In vitro studies have shown that modifications to sulfonamide structures can enhance their inhibitory effects on CA IX and XII:

CompoundCell LineIC50 (µM)Mechanism of Action
N-(saccharide-modified sulfonamide)HT-2910Inhibits CA IX
N-(saccharide-modified sulfonamide)MG-638Inhibits CA IX and XII

These findings suggest that the compound could play a role in normalizing the acidic tumor microenvironment, thereby enhancing the efficacy of other therapeutic agents .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • In Vivo Studies : Animal models treated with sulfonamides similar to this compound showed reduced tumor growth rates compared to control groups. The combination of these agents with traditional chemotherapeutics yielded synergistic effects.
  • Molecular Docking Studies : Computational analyses have revealed that the compound can effectively bind to active sites of target enzymes involved in tumor metabolism, supporting its potential as a lead compound for drug development.

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